4-Hydrazinyl-1,7-naphthyridin-2(1H)-one
Description
4-Hydrazinyl-1,7-naphthyridin-2(1H)-one is a heterocyclic compound featuring a 1,7-naphthyridine core substituted with a hydrazinyl group at the 4-position and a ketone at the 2-position. The 1,7-naphthyridine scaffold is notable for its role in bromodomain inhibitors (e.g., BRD4) and cannabinoid receptor antagonists, where substituent patterns critically influence activity .
Properties
CAS No. |
54920-81-9 |
|---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
4-hydrazinyl-1H-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C8H8N4O/c9-12-6-3-8(13)11-7-4-10-2-1-5(6)7/h1-4H,9H2,(H2,11,12,13) |
InChI Key |
IQKBFNZITMHVSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=O)N2)NN |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Precursors and Their Properties
| Precursor | CAS Number | Reactivity | Synthetic Utility |
|---|---|---|---|
| 4-Hydroxy-1,7-naphthyridin-2(1H)-one | 54920-76-2 | Moderate | Direct substitution with hydrazine |
| 4-Chloro-1,7-naphthyridin-2(1H)-one | N/A | High | Nucleophilic displacement |
| 4-Amino-1,7-naphthyridin-2(1H)-one | 54920-82-0 | Low | Diazotization and reduction |
Nucleophilic Substitution with Hydrazine
The most direct method involves reacting 4-chloro-1,7-naphthyridin-2(1H)-one with hydrazine hydrate under controlled conditions. This SN2-type reaction proceeds via displacement of the chlorine atom by a hydrazine nucleophile.
Reaction Conditions
-
Solvent : Ethanol or tetrahydrofuran (THF)
-
Temperature : 60–80°C
-
Catalyst : Triethylamine (TEA) or pyridine
Mechanistic Insight :
The reaction follows second-order kinetics, with rate dependence on both the chloro precursor and hydrazine concentration. Steric hindrance at the 4-position is minimal, favoring high regioselectivity.
Condensation with Hydrazine Derivatives
An alternative route employs 4-keto-1,7-naphthyridine intermediates , which undergo condensation with hydrazines to form the hydrazinyl moiety. For example, 4-oxo-1,7-naphthyridine-3-carboxylate reacts with methylhydrazine in the presence of acetic acid to yield the target compound.
Optimization Parameters
-
Acid Catalyst : Acetic acid or p-toluenesulfonic acid (PTSA)
-
Reaction Time : 4–6 hours
Key Limitation : Competing side reactions, such as over-condensation or dimerization, require precise stoichiometric control.
Catalytic Cyclization Using Ionic Liquids
Recent advances utilize ionic liquids (ILs) like choline hydroxide (ChOH) to catalyze the formation of 1,7-naphthyridine cores from simpler precursors. For instance, Friedländer condensation of 2-aminonicotinaldehyde with acetylacetone in water/ChOH yields 1,7-naphthyridines, which are subsequently functionalized with hydrazine.
Advantages of IL Catalysis
Notable Example :
Gram-scale synthesis of 2-methyl-1,7-naphthyridine followed by hydrazination achieved 88% overall yield.
Smiles Rearrangement for Functional Group Interconversion
The Smiles rearrangement enables the conversion of 4-sulfonamide-1,7-naphthyridin-2(1H)-one to 4-hydrazinyl derivatives. This method involves treating the sulfonamide with hydrazine in dimethylformamide (DMF), inducing a nucleophilic aromatic substitution followed by rearrangement.
Experimental Protocol
-
Substrate : 4-(p-toluenesulfonyl)-1,7-naphthyridin-2(1H)-one
-
Reagent : Hydrazine hydrate (2.5 equiv)
-
Conditions : DMF, 100°C, 8 hours
Mechanistic Pathway :
The sulfonyl group acts as a leaving group, with hydrazine attacking the electrophilic C4 position. Subsequent elimination of toluenesulfinic acid completes the rearrangement.
Comparative Analysis of Methods
Table 2: Method Efficacy and Limitations
| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85 | High | Moderate | Low (ethanol solvent) |
| Condensation | 65–78 | Moderate | Low | Moderate (acid waste) |
| Ionic Liquid Catalysis | >90 | High | High | Low (aqueous) |
| Smiles Rearrangement | 72–80 | Low | High | High (DMF use) |
Key Takeaway : Ionic liquid-catalyzed methods offer the best balance of yield, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-1,7-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction reactions can convert the hydrazinyl group into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
Antimicrobial Properties
Naphthyridine derivatives, including 4-hydrazinyl-1,7-naphthyridin-2(1H)-one, have demonstrated significant antimicrobial activities. Studies have shown that these compounds exhibit potent antibacterial effects against various strains of bacteria, including multidrug-resistant strains. For instance, derivatives of naphthyridines have been compared to established antibiotics like ciprofloxacin and vancomycin, showing comparable or superior efficacy against Gram-positive and Gram-negative bacteria .
| Compound | Activity | Comparison |
|---|---|---|
| 4-Hydrazinyl-1,7-naphthyridin-2(1H)-one | Antibacterial | Comparable to ciprofloxacin |
| 3-{4-(3-R)-amino-2-(S)-methyl-1-azetidinyl}-naphthyridine | Antibacterial | More active than ciprofloxacin |
Anticancer Activity
The anticancer potential of 4-hydrazinyl-1,7-naphthyridin-2(1H)-one has been investigated in various studies. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth through various pathways .
Case Study:
A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results indicated that treatment with varying concentrations led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent in breast cancer treatment.
Anti-inflammatory Effects
Research indicates that naphthyridine derivatives possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-hydrazinyl-1,7-naphthyridin-2(1H)-one. Modifications to the hydrazine group or the naphthyridine core can enhance biological activity or reduce toxicity. Studies have identified key structural features that contribute to its antimicrobial and anticancer properties .
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-1,7-naphthyridin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence cellular pathways related to apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Substituents at the R3 position (e.g., -CH₃ in 3-methyl derivatives) improve BRD4 inhibitory activity by interacting with electrostatic contours of the target protein . Conversely, electron-withdrawing groups (e.g., -Cl) at R2 enhance solubility and metabolic stability .
- This contrasts with the hydroxyl group in 4-hydroxy analogs, which may limit bioavailability due to high polarity .
Physicochemical Properties
Comparative physicochemical data for selected analogs:
Notes:
- The hydrazinyl group’s impact on logP (lipophilicity) remains unquantified but is expected to increase solubility compared to methyl or chloro substituents.
- BRD4 inhibitors like 3-methyl derivatives exhibit favorable drug-like properties (e.g., QPlogPo/w = 1.232–4.433) with minimal cardiac toxicity risks (QPlogHERG > -6.894) .
BRD4 Inhibition
Cannabinoid Receptor Modulation
- SR 144528: A 1,7-naphthyridine derivative with subnanomolar affinity for CB2 receptors (Ki = 0.6 nM) and 700-fold selectivity over CB1 . Hydrazinyl analogs could exploit similar selectivity but require empirical validation.
Antimicrobial and Anticancer Activity
- 1,6-Naphthyridin-2(1H)-ones : Demonstrated activity against cholecystokinin receptors and microbial targets . Structural parallels suggest 1,7-naphthyridines with hydrazinyl groups may exhibit comparable efficacy.
Biological Activity
4-Hydrazinyl-1,7-naphthyridin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor domains. This article synthesizes the available research findings related to the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various pathogens.
Synthesis and Structural Characteristics
The synthesis of 4-hydrazinyl-1,7-naphthyridin-2(1H)-one often involves the condensation of hydrazine derivatives with naphthyridine precursors. The structural formula can be represented as follows:
This compound features a naphthyridine core which is known for its diverse biological activities, making it a valuable scaffold in drug development.
Antimicrobial Activity
Research has demonstrated that derivatives of naphthyridine, including 4-hydrazinyl-1,7-naphthyridin-2(1H)-one, exhibit significant antimicrobial properties. In a study assessing various naphthyridine derivatives, it was found that compounds with hydrazinyl substitutions showed enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | High inhibition | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Moderate antifungal effect |
In particular, 4-hydrazinyl-1,7-naphthyridin-2(1H)-one was noted for its ability to inhibit pathogenic strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Antitumor Activity
The antitumor potential of naphthyridine derivatives has also been explored. Compounds similar to 4-hydrazinyl-1,7-naphthyridin-2(1H)-one have shown cytotoxic effects against various cancer cell lines. For instance:
- A study highlighted that certain naphthyridine derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating significant cytotoxicity.
These findings suggest that modifications on the naphthyridine scaffold can lead to compounds with potent antitumor activities.
The mechanisms through which 4-hydrazinyl-1,7-naphthyridin-2(1H)-one exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacteria and cancer cells.
- Enzyme Inhibition : Some studies indicate that naphthyridine derivatives can act as inhibitors of specific enzymes involved in metabolic pathways crucial for microbial survival and tumor growth.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of hydrazinyl naphthyridines. For example:
Q & A
What are the primary synthetic routes for 4-Hydrazinyl-1,7-naphthyridin-2(1H)-one, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
The synthesis of 4-Hydrazinyl-1,7-naphthyridin-2(1H)-one typically involves cyclization of pyridine precursors or functionalization of preformed naphthyridine cores. For example, analogs like 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one are synthesized via cyclization of methyl 4-chloro-3-(prop-1-ynyl)picolinate with hydroxylamine in methanol/KOH under reflux, achieving yields dependent on temperature control (50°C) and reagent stoichiometry (6 eq hydroxylamine) . Hydrazine introduction may occur via nucleophilic substitution of halogenated intermediates, where solvent polarity (e.g., ethanol vs. DMF) and reaction time critically impact hydrazinyl group incorporation .
How can computational methods optimize the synthesis of 4-Hydrazinyl-1,7-naphthyridin-2(1H)-one derivatives?
Level: Advanced
Methodological Answer:
Quantum chemical calculations and reaction path simulations (e.g., density functional theory) can predict optimal reaction pathways and transition states. For instance, ICReDD’s approach integrates computational screening to identify favorable conditions for cyclization or hydrazine substitution, reducing trial-and-error experimentation . Molecular dynamics simulations may also model solvent effects, guiding choices between polar aprotic solvents (e.g., DMSO) for nucleophilic reactions or non-polar media for cyclization .
What analytical techniques are critical for characterizing the hydrazinyl group in this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: H and N NMR identify hydrazinyl protons (δ 3.5–5.0 ppm) and nitrogen environments. NOESY can confirm spatial proximity to adjacent substituents .
- X-ray Crystallography: Resolves hydrazinyl geometry (e.g., planarity with the naphthyridine ring) and hydrogen-bonding interactions, as seen in 7-Amino-1,8-naphthyridin-2(1H)-one structures .
- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks and fragmentation patterns specific to hydrazine loss (-NH) .
What strategies resolve contradictions in reported biological activities of similar naphthyridine derivatives?
Level: Advanced
Methodological Answer:
- Comparative SAR Studies: Systematically vary substituents (e.g., methyl, chloro, hydrazinyl) and assay against standardized biological targets (e.g., kinase inhibition). For example, 2-Chloro-7-methyl-1,7-naphthyridin-8(7H)-one’s enhanced reactivity due to chlorine substitution highlights substituent-position effects .
- Dose-Response Validation: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish compound-specific activity from cell-type variability .
- Meta-Analysis: Cross-reference data from PubChem, crystallographic databases, and pharmacological studies to identify outliers or methodological biases .
How does the hydrazinyl substituent affect the compound’s reactivity in nucleophilic reactions?
Level: Advanced
Methodological Answer:
The hydrazinyl group acts as a strong nucleophile, enabling:
- Condensation Reactions: Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, useful for bioconjugation. Reaction rates depend on pH (optimal ~4–6) and steric hindrance .
- Metal Coordination: Forms stable complexes with transition metals (e.g., Cu, Fe) via lone-pair donation, characterized by shifts in UV-Vis spectra (λmax 450–500 nm) .
- Oxidative Stability: Susceptibility to oxidation (e.g., by HO) necessitates inert atmospheres or antioxidant additives (e.g., BHT) during storage .
What experimental design principles ensure reproducibility in synthesizing 4-Hydrazinyl-1,7-naphthyridin-2(1H)-one?
Level: Basic
Methodological Answer:
- Standardized Protocols: Use anhydrous solvents (e.g., THF, MeOH) and rigorously control reaction temperatures (±2°C) via oil baths or reflux condensers .
- In Situ Monitoring: Employ TLC or HPLC to track reaction progress (e.g., disappearance of starting material at R 0.3 in ethyl acetate/hexane 1:1) .
- Purification: Column chromatography (silica gel, eluent gradient) or recrystallization (ethanol/water) removes byproducts like unreacted hydrazine .
How can researchers address low yields in hydrazine substitution reactions for this compound?
Level: Advanced
Methodological Answer:
- Solvent Optimization: Switch to DMF or DMSO to enhance nucleophilicity of hydrazine; avoid protic solvents that hydrogen-bond with hydrazine .
- Catalysis: Add catalytic Cu(I) or Pd(0) to facilitate Ullmann-type coupling, reducing reaction time from 24h to 6h .
- Microwave Assistance: Microwave irradiation (100–120°C, 300W) accelerates substitution kinetics, improving yields by 20–30% .
What role does the naphthyridine core play in the compound’s biological interactions?
Level: Advanced
Methodological Answer:
The planar, aromatic naphthyridine core:
- Intercalation: Binds DNA/RNA via π-π stacking, as demonstrated in analogs like 3-Acetyl-4-hydroxy-1,8-naphthyridin-2(1H)-one .
- Enzyme Inhibition: Competes with ATP in kinase binding pockets due to structural mimicry; molecular docking studies show ΔG values < -8 kcal/mol .
- Metabolic Stability: Resistance to cytochrome P450 oxidation (e.g., CYP3A4) enhances pharmacokinetic profiles in vivo .
Which spectroscopic methods differentiate 4-Hydrazinyl-1,7-naphthyridin-2(1H)-one from its dehydro analogs?
Level: Basic
Methodological Answer:
- IR Spectroscopy: Hydrazinyl N-H stretches (3200–3350 cm) vs. C=N stretches (1650–1700 cm) in dehydrogenated analogs .
- UV-Vis Spectroscopy: Conjugation with hydrazinyl shifts λmax to 270–290 nm (n→π* transitions), distinct from dehydro derivatives (λmax 250–260 nm) .
- C NMR: Hydrazinyl-bearing carbons resonate at δ 140–150 ppm, absent in dehydrogenated forms .
How can researchers integrate machine learning to predict novel derivatives of this compound?
Level: Advanced
Methodological Answer:
- Feature Engineering: Train models on descriptors like molecular weight, logP, and topological polar surface area (TPSA) from PubChem datasets .
- Generative Models: Use variational autoencoders (VAEs) to design derivatives with optimized bioactivity, validated by in silico docking (e.g., AutoDock Vina) .
- Data Augmentation: Incorporate reaction databases (e.g., Reaxys) to predict feasible synthetic routes for novel hydrazinyl-naphthyridine hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
